(4S)-4-propylnonan-1-ol

Description

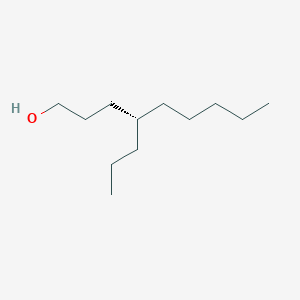

Structure

3D Structure

Properties

Molecular Formula |

C12H26O |

|---|---|

Molecular Weight |

186.33 g/mol |

IUPAC Name |

(4S)-4-propylnonan-1-ol |

InChI |

InChI=1S/C12H26O/c1-3-5-6-9-12(8-4-2)10-7-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |

InChI Key |

YJIYBYOWBOONOU-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCC[C@H](CCC)CCCO |

Canonical SMILES |

CCCCCC(CCC)CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4s 4 Propylnonan 1 Ol

Enantioselective Synthesis Strategies for Accessing the (4S)-Chirality

Achieving the desired (4S)-chirality in 4-propylnonan-1-ol requires synthetic methods that can differentiate between the two enantiotopic faces of a prochiral substrate or resolve a racemic mixture. The primary strategies to achieve this include asymmetric catalysis, biocatalysis, and chiral pool synthesis. ethz.ch

Asymmetric Catalysis in the Formation of (4S)-4-Propylnonan-1-ol

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of this compound, a key strategy would involve the asymmetric reduction of a suitable prochiral ketone precursor, 4-propylnonan-1-al, or a related unsaturated intermediate.

Chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP, DuPhos, or Salen-type ligands), are often employed for the asymmetric hydrogenation of ketones and olefins. For instance, the asymmetric reduction of a ketone precursor would establish the (S)-stereocenter at the C4 position. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

Another approach involves the asymmetric alkylation of an aldehyde. For example, the asymmetric addition of a propyl nucleophile (e.g., a propyl Grignard reagent or propylzinc) to a long-chain aldehyde in the presence of a chiral ligand could establish the desired stereocenter. Subsequent functional group manipulation would then yield the target alcohol.

A plausible synthetic sequence using asymmetric catalysis is outlined below:

Scheme 1: Hypothetical Asymmetric Catalytic Route to this compound

This schematic represents a conceptual pathway and specific reagents and conditions would need to be optimized.

Biocatalytic Approaches to this compound Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity. For the synthesis of this compound, several biocatalytic strategies can be envisioned.

One common approach is the kinetic resolution of a racemic mixture of 4-propylnonan-1-ol. Lipases are frequently used for this purpose, selectively acylating one enantiomer and leaving the other unreacted. For instance, a lipase (B570770) could selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer, this compound, with high enantiomeric purity. mdpi.comuniovi.es

Alternatively, the asymmetric reduction of a ketone precursor, such as 4-propylnonan-1-one, using alcohol dehydrogenases (ADHs) can be highly effective. nih.gov ADHs, often from organisms like Lactobacillus kefir or Thermoanaerobacter brockii, can exhibit high enantioselectivity, producing the desired (S)-alcohol. nih.gov The choice of the specific enzyme is critical to ensure the formation of the (S)-enantiomer.

Engineered microorganisms can also be used for the de novo synthesis of branched-chain fatty alcohols. d-nb.info By expressing a tailored set of genes in a host organism like E. coli, it is possible to produce specific branched-chain alcohols from simple carbon sources. d-nb.info This approach, known as modular pathway engineering, could potentially be adapted for the production of this compound. d-nb.info

| Biocatalytic Method | Enzyme/Organism Class | Substrate | Key Advantage |

| Kinetic Resolution | Lipases (e.g., from Candida antarctica) | Racemic 4-propylnonan-1-ol | High enantiomeric purity of unreacted enantiomer |

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) | 4-Propylnonan-1-one | Direct formation of the desired enantiomer |

| De Novo Synthesis | Engineered Microorganisms | Simple sugars | Renewable and potentially sustainable route |

Chiral Pool Synthesis Routes to this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. nih.govmdpi.com These starting materials contain one or more stereocenters that are incorporated into the final target molecule.

For the synthesis of this compound, a suitable chiral starting material would possess a stereocenter that can be elaborated into the C4 position of the target. For example, a chiral building block derived from an amino acid like (S)-glutamic acid or a carbohydrate could serve as the foundation. The synthesis would involve a series of chemical transformations to extend the carbon chain and introduce the propyl group while preserving the initial stereochemistry.

While potentially offering excellent stereocontrol, chiral pool synthesis can sometimes be limited by the availability of the starting material and the number of synthetic steps required.

Diastereoselective Approaches to Precursors of this compound

Diastereoselective reactions are employed to create a specific stereoisomer from a starting material that already contains a chiral center. In the context of synthesizing this compound, a diastereoselective approach could be used to set up a precursor with the correct relative stereochemistry, which is then converted to the final product.

For instance, if a chiral auxiliary is used, it can direct the stereochemical outcome of a reaction to form a new stereocenter with a specific relationship to the auxiliary's chiral center. ethz.ch After the desired stereocenter is established, the auxiliary is removed.

A hypothetical diastereoselective approach could involve the conjugate addition of a propyl group to an α,β-unsaturated ester or amide derived from a chiral alcohol or amine. The existing chirality in the ester or amide group would influence the facial selectivity of the addition, leading to a diastereomerically enriched product. Subsequent reduction of the ester or amide would yield the precursor to this compound.

Comparative Analysis of Synthetic Efficiency and Stereoselectivity for this compound Routes

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, cost, and the required level of enantiomeric purity.

| Synthetic Strategy | Typical Stereoselectivity | Key Advantages | Key Disadvantages |

| Asymmetric Catalysis | High (often >90% e.e.) | Broad substrate scope, catalytic nature reduces waste. | Cost of chiral ligands and metals, optimization can be challenging. |

| Biocatalysis | Very high (often >99% e.e.) | Mild reaction conditions, high selectivity, environmentally friendly. | Limited to specific substrates, enzyme stability and cost can be issues. |

| Chiral Pool Synthesis | Excellent (often >99% e.e.) | Absolute stereochemistry is often certain. | Can involve lengthy synthetic sequences, limited by starting material availability. |

| Diastereoselective Synthesis | Variable, can be high | Can provide good control over relative stereochemistry. | Often requires the use and removal of a chiral auxiliary. |

Stereochemical Characterization and Absolute Configuration Determination of 4s 4 Propylnonan 1 Ol

Spectroscopic Methods for Enantiomeric Excess Determination in (4S)-4-Propylnonan-1-ol

Determining the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is a fundamental aspect of chiral analysis. Spectroscopic techniques are at the forefront of this type of quantification, offering both precision and efficiency.

Advanced Chiral NMR Spectroscopy for this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of chirality, standard NMR techniques cannot distinguish between enantiomers as they have identical spectra in an achiral environment. To overcome this, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed.

For a chiral alcohol like this compound, derivatization with a chiral agent, such as a chiral carboxylic acid, would convert the enantiomers into diastereomers. libretexts.org These diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for the quantification of each. nih.gov The use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of this approach. libretexts.org

Alternatively, chiral solvating agents can be used. These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces a chemical shift difference (Δδ) between the signals of the two enantiomers in the NMR spectrum, enabling the determination of their ratio. nih.govnih.gov For chiral alcohols, various CSAs have been developed, including those based on BINOL-amino alcohols and metal complexes. nih.govnih.gov The magnitude of the chemical shift difference is dependent on the specific CSA, the analyte, the solvent, and the temperature.

Table 1: Representative ¹H NMR Data for the Determination of Enantiomeric Excess of a Chiral Alcohol Using a Chiral Solvating Agent.

| Analyte | Chiral Solvating Agent (CSA) | Analyte Proton | Chemical Shift (δ) of Enantiomer 1 (ppm) | Chemical Shift (δ) of Enantiomer 2 (ppm) | Δδ (ppm) |

| Racemic 1-phenylethanol | (R)-BINOL-phosphoric acid | -CH(OH)CH₃ | 4.85 | 4.82 | 0.03 |

| Racemic 2-octanol | [Ga-L1]Na Complex | -CH(OH)- | 3.78 | 3.75 | 0.03 |

This table presents hypothetical data based on typical results for similar chiral alcohols to illustrate the principle of chiral NMR analysis. Actual chemical shifts for this compound would need to be determined experimentally.

Chiral Chromatography (GC, HPLC) for this compound Enantiopurity Analysis

Chiral chromatography is a cornerstone of enantioseparation and purity assessment. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be configured with chiral stationary phases (CSPs) to resolve enantiomers.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, or its more volatile derivatives, chiral GC is a highly effective technique. gcms.cz The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative. mdpi.com The enantiomers will have different retention times, and the peak areas can be integrated to determine the enantiomeric excess. For less volatile alcohols, derivatization to a more volatile ester or ether is a common practice. tcichemicals.com Many pheromones and fragrance components, which are often chiral alcohols, are routinely analyzed using this method. nih.govoup.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique applicable to a wide range of compounds. phenomenex.comresearchgate.net For this compound, derivatization with a UV-active chromophore, such as a benzoate (B1203000) or naphthoate group, is often necessary to facilitate detection. The separation of these diastereomeric esters can be achieved on a standard achiral stationary phase. researchgate.net Alternatively, direct separation of the enantiomers can be performed on a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad spectrum of chiral compounds, including alcohols. sigmaaldrich.comchromatographyonline.com

Table 2: Illustrative Chiral HPLC and GC Parameters for the Analysis of Chiral Alcohols.

| Technique | Column (Chiral Stationary Phase) | Mobile Phase / Carrier Gas | Detection | Typical Retention Time Difference (min) |

| Chiral GC | Cyclodextrin-based (e.g., Beta-DEX™) | Helium | Flame Ionization Detector (FID) | 0.5 - 2.0 |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol | UV (after derivatization) | 2.0 - 5.0 |

This table provides representative parameters for the analysis of chiral alcohols and is intended to be illustrative. The optimal conditions for this compound would require experimental optimization.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of this compound

While NMR and chromatography are excellent for determining enantiomeric purity, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods for determining the absolute configuration of a chiral molecule. wikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be considered a "vibrational fingerprint" of a specific enantiomer. For flexible molecules like this compound, a key challenge is the presence of multiple conformers in solution. acs.org Computational methods, such as density functional theory (DFT), are used to calculate the theoretical VCD spectra for the different conformers of both the (R) and (S) enantiomers. nih.gov The calculated Boltzmann-averaged spectrum is then compared to the experimental VCD spectrum. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. acs.orgschrodinger.com

ECD, which measures the differential absorption of circularly polarized UV-Vis light, can also be used, particularly if the molecule contains a chromophore. For a simple alcohol like this compound, derivatization with a chromophoric group would be necessary to obtain a meaningful ECD spectrum.

Table 3: Comparison of Experimental and Calculated VCD Data for a Hypothetical Chiral Alcohol.

| Vibrational Mode | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (S)-enantiomer (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵) | Assignment |

| C-H stretch | +2.5 | +2.8 | -2.8 | Matches (S) |

| C-O stretch | -1.8 | -1.5 | +1.5 | Matches (S) |

| CH₂ bend | +0.9 | +1.1 | -1.1 | Matches (S) |

This table presents a simplified, illustrative comparison. A full analysis involves comparing the entire spectral fingerprint.

X-ray Crystallography of Derivatized this compound for Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a well-ordered single crystal, which can be challenging to obtain for a flexible, non-polar molecule like this compound.

To facilitate crystallization and determine the absolute configuration, the chiral alcohol is typically derivatized with a heavy atom-containing chiral reagent. nih.gov The resulting diastereomer is then crystallized. The presence of the heavy atom enhances the anomalous dispersion effect, which allows for the unambiguous determination of the absolute configuration of the entire molecule, including the chiral center of the alcohol. libretexts.org Common derivatizing agents include those containing bromine or other heavy halogens. Once the absolute configuration of the derivatized molecule is known, the absolute configuration of the original alcohol can be inferred.

Chemical Transformations and Reactivity of 4s 4 Propylnonan 1 Ol

Functional Group Interconversions Involving the Primary Alcohol Moiety of (4S)-4-Propylnonan-1-ol

The primary alcohol functional group is a versatile handle for a variety of chemical transformations. For this compound, these interconversions would allow for its conversion into other important classes of organic compounds.

One of the most common transformations of primary alcohols is their oxidation. Depending on the reagents and conditions employed, this compound could be oxidized to either the corresponding aldehyde, (4S)-4-propylnonanal, or further to the carboxylic acid, (4S)-4-propylnonanoic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be expected to favor the formation of the aldehyde. In contrast, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (the Jones reagent) would likely lead to the carboxylic acid.

Another key functional group interconversion is the conversion of the alcohol to an alkyl halide. Treatment with reagents like thionyl chloride (SOCl₂) for the chloride, phosphorus tribromide (PBr₃) for the bromide, or a combination of iodine, triphenylphosphine, and imidazole (B134444) for the iodide, would be the standard methods to achieve this. These transformations would proceed with inversion of stereochemistry at the C1 position if a chiral center were present there, but since the reaction occurs at the achiral primary alcohol, the stereocenter at C4 would remain unaffected.

Stereospecific Reactions at the Chiral Center (C4) of this compound

The C4 carbon in this compound is a stereocenter, meaning reactions at this position could proceed with specific stereochemical outcomes. However, direct reaction at this saturated carbon center is challenging without prior functionalization.

To induce reactivity at or near the C4 position, one would typically need to introduce a leaving group on the C4 carbon itself. This is not directly possible from the parent alcohol without a more complex synthetic sequence. Alternatively, reactions could be designed to proceed via mechanisms that involve the chiral center, such as intramolecular cyclizations or rearrangements. For such reactions to be stereospecific, the mechanism would need to be concerted or involve a chiral intermediate that retains the stereochemical information from the starting material. Without specific examples in the literature, any proposed stereospecific reaction at C4 remains purely hypothetical.

Carbon-Carbon Bond Formation Reactions Utilizing this compound

This compound can serve as a starting material for the construction of larger molecules through carbon-carbon bond formation reactions. A common strategy involves converting the primary alcohol into a good electrophile, such as an alkyl halide or tosylate, as mentioned previously. This activated intermediate could then react with a variety of carbon nucleophiles, such as Grignard reagents, organocuprates, or enolates, in S_N2-type reactions to form a new carbon-carbon bond.

For example, conversion of this compound to (4S)-4-propylnonyl bromide followed by reaction with a Gilman reagent (a lithium diorganocuprate) would allow for the coupling of a new alkyl or aryl group. The stereocenter at C4 would be preserved throughout this reaction sequence.

Oxidation and Reduction Pathways of this compound and its Derivatives

The oxidation pathways of this compound itself have been discussed in the context of functional group interconversions, leading to the aldehyde and carboxylic acid.

The derivatives of this compound would have their own characteristic oxidation and reduction pathways. For instance, the corresponding aldehyde, (4S)-4-propylnonanal, could be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The carboxylic acid derivative, (4S)-4-propylnonanoic acid, would require a stronger reducing agent like LiAlH₄ to be reduced back to the primary alcohol.

If the primary alcohol were converted to an alkene through a dehydration reaction, this new functional group would open up further oxidative cleavage possibilities (e.g., with ozone) or reduction pathways (e.g., catalytic hydrogenation) to form the corresponding alkane.

Applications of 4s 4 Propylnonan 1 Ol As a Chiral Building Block in Asymmetric Synthesis

Asymmetric Induction in Downstream Transformations Using (4S)-4-Propylnonan-1-ol

The inherent chirality of this compound can be leveraged to influence the stereochemistry of reactions occurring at other parts of the molecule. The hydroxyl group can be converted into various functional groups, and the chiral center at C4 can subsequently direct the approach of reagents.

For instance, the alcohol could be oxidized to the corresponding aldehyde. This aldehyde could then undergo a variety of nucleophilic addition reactions, such as Grignard or aldol (B89426) reactions. The pre-existing stereocenter at C4 would be expected to exert diastereoselective control over the formation of a new stereocenter at C1. The degree of this control would depend on the reaction conditions and the nature of the nucleophile, a common principle in asymmetric synthesis.

Table 1: Hypothetical Diastereoselective Additions to (4S)-4-Propylnonanal

| Nucleophile | Reaction Type | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (dr) |

| Methylmagnesium Bromide | Grignard Reaction | (1R, 4S)-4-Propyl-1,1-decan-1-ol | 85:15 |

| Ethylmagnesium Bromide | Grignard Reaction | (1R, 4S)-4-Propyl-1,1-undecan-1-ol | 82:18 |

| Lithium enolate of Acetone | Aldol Addition | (1R, 4S)-1-Hydroxy-4-propyl-2-decanone | 75:25 |

| Boron enolate of Propanal | Aldol Addition | (1R, 2S, 4S)-1-Hydroxy-2-methyl-4-propyldecanal | 90:10 |

Similarly, the hydroxyl group could be transformed into a leaving group, such as a tosylate or mesylate. Subsequent intramolecular cyclization reactions could lead to the formation of chiral cyclic ethers, with the stereochemistry of the newly formed ring being dictated by the absolute configuration at C4.

Synthesis of Complex Chiral Molecules and Natural Product Fragments from this compound

Chiral alcohols are valuable starting materials in the total synthesis of natural products and other complex chiral molecules. engineering.org.cn The long alkyl chain and the defined stereocenter of this compound make it an attractive synthon for molecules containing similar structural motifs, such as certain lipids, pheromones, or polyketide fragments.

For example, through a series of chain elongation and functional group manipulations, this compound could serve as a key fragment for the synthesis of a hypothetical natural product, "Propylnonamycin," characterized by a long-chain alkyl backbone with a specific stereochemical configuration.

Table 2: Hypothetical Synthetic Sequence towards a Natural Product Fragment

| Step | Reaction | Product | Purpose |

| 1 | Oxidation (e.g., PCC, Swern) | (4S)-4-Propylnonanal | Formation of key aldehyde intermediate |

| 2 | Wittig Reaction with Ph3P=CHCO2Et | Ethyl (2E,6S)-6-propylundec-2-enoate | Carbon chain extension |

| 3 | DIBAL-H Reduction | (2E,6S)-6-Propylundec-2-en-1-ol | Reduction of ester to allylic alcohol |

| 4 | Sharpless Asymmetric Epoxidation | (2R,3R,6S)-2,3-Epoxy-6-propylundecan-1-ol | Introduction of new stereocenters |

| 5 | Protection and further elaboration | Complex Polyol Fragment | Advanced intermediate for natural product synthesis |

This approach, known as chiral pool synthesis, utilizes the readily available chirality of the starting material to build up more complex structures, avoiding the need for de novo asymmetric synthesis at later stages. encyclopedia.pub

Development of Chiral Auxiliaries and Ligands Derived from this compound

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov this compound could be a precursor for novel chiral auxiliaries. For instance, it could be converted into a chiral amine, which could then be used to form chiral amides. The steric bulk and the defined spatial arrangement of the propyl and pentyl groups at the stereocenter could effectively shield one face of an enolate derived from the amide, leading to highly diastereoselective alkylation reactions.

Furthermore, the hydroxyl group of this compound could be used as an anchor point for the synthesis of chiral ligands for asymmetric catalysis. By incorporating phosphorus or nitrogen-containing moieties, it would be possible to create new phosphine (B1218219) or amine-based ligands. The long alkyl chains could influence the solubility and stability of the resulting metal complexes, potentially offering advantages in certain solvent systems.

Table 3: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Precursor from this compound | Potential Application in Asymmetric Catalysis |

| Chiral Phosphine | (4S)-4-Propyl-1-(diphenylphosphino)nonane | Rhodium- or Iridium-catalyzed asymmetric hydrogenation |

| Chiral Aminoalcohol | (1R,4S)-1-Amino-4-propylnonan-1-ol | Asymmetric addition of diethylzinc (B1219324) to aldehydes |

| Chiral Diamine | N-((4S)-4-Propylnonyl)-N'-methylethylenediamine | Ruthenium-catalyzed asymmetric transfer hydrogenation |

The development of such ligands would contribute to the ever-expanding toolbox of catalysts available for the enantioselective synthesis of a wide range of chemical compounds.

While this compound remains a largely unexplored compound in the realm of asymmetric synthesis, a theoretical analysis based on the established roles of similar chiral alcohols suggests a wealth of potential applications. From directing downstream transformations and serving as a valuable chiral synthon for complex molecules to being a precursor for novel chiral auxiliaries and ligands, the prospects for this molecule are significant. Further experimental investigation is warranted to unlock the full potential of this compound as a versatile tool for the synthesis of enantiomerically pure compounds.

Computational Chemistry and Theoretical Studies of 4s 4 Propylnonan 1 Ol

Conformational Analysis and Energy Minimization of (4S)-4-Propylnonan-1-ol

The relative energies of the conformers are influenced by a combination of factors, including:

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally favored over eclipsed ones.

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. The propyl group at the chiral center creates significant steric constraints.

Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, potentially interacting with lone pairs on the oxygen atom itself or other parts of the molecule, leading to cyclic-like, low-energy conformations.

A systematic conformational search would involve rotating key dihedral angles and calculating the energy of the resulting structures. The results of such an analysis can be summarized in a potential energy surface map or a table of low-energy conformers.

| Conformer | Key Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | 180° (anti-periplanar) | 0.00 | Extended chain, lowest energy |

| B | +60° (gauche) | 0.95 | Gauche interaction between alkyl chains |

| C | -60° (gauche) | 1.10 | Slightly higher energy gauche conformer |

| D | 0° (eclipsed) | 5.50 | High energy, sterically hindered |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the mechanisms of various reactions, such as oxidation of the primary alcohol to an aldehyde or carboxylic acid, or dehydration to form an alkene. rsc.orgresearchgate.net

A typical DFT study of a reaction mechanism involves:

Optimization of Reactant and Product Structures: Finding the lowest energy geometries for the starting materials and products.

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

For instance, the oxidation of this compound to (4S)-4-propylnonanal could be studied using a model oxidant. DFT calculations would help to understand the stereoelectronic effects of the chiral center on the reaction rate and selectivity. The calculations can also provide insights into the role of catalysts in lowering the activation energy of the reaction. mdpi.com

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Oxidant) | 0.0 |

| Transition State | +25.5 |

| Products ((4S)-4-propylnonanal + Reduced Oxidant) | -15.0 |

Molecular Dynamics Simulations of this compound in Different Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations of this compound can provide detailed information about its dynamic behavior, interactions with its environment, and conformational flexibility at finite temperatures. nih.govresearchgate.net

Simulations can be performed in various environments to understand its properties under different conditions:

In a Vacuum: To study the intrinsic dynamics and conformational changes of an isolated molecule.

In an Aqueous Solution: To investigate its hydration, the structure of water around the hydrophobic and hydrophilic parts of the molecule, and its tendency to aggregate.

At an Interface (e.g., water/air or water/oil): To understand its behavior as a potential surfactant, including its orientation and effect on interfacial tension.

An MD simulation requires a force field to describe the interactions between atoms. For this compound, a common choice would be a force field like OPLS-AA or CHARMM, which are parameterized for organic molecules. The simulation would track the trajectory of each atom, from which various properties can be calculated, such as radial distribution functions (RDFs) to describe the local structure of the solvent around the molecule.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Force Field | OPLS-AA |

| Water Model | TIP3P |

| Potential Output | Description |

| Radial Distribution Function (Osolute-Hwater) | Describes the probability of finding a water hydrogen at a certain distance from the alcohol's oxygen. |

| Root Mean Square Deviation (RMSD) | Measures the conformational stability of the molecule over time. |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.comnih.gov A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally determined property. For this compound, QSPR models could be developed to predict properties for a series of its analogs, where, for example, the length of the alkyl chains is varied.

The development of a QSPR model involves several steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest (e.g., boiling point, water solubility) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build the predictive model. bham.ac.uk

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

For analogs of this compound, a QSPR model could predict properties based on descriptors such as molecular weight, number of carbon atoms, and topological indices that encode information about branching. researchgate.net

| Descriptor | Coefficient | Description |

|---|---|---|

| Molecular Weight (MW) | +1.5 | Increases with molecular size. |

| Wiener Index (W) | -0.8 | A measure of molecular branching. |

| Number of OH groups (nOH) | +50.2 | Accounts for hydrogen bonding. |

| Intercept | 25.5 | - |

| Model Equation: Boiling Point = 25.5 + 1.5(MW) - 0.8(W) + 50.2*(nOH) |

Analytical Methodologies for Investigating 4s 4 Propylnonan 1 Ol in Complex Matrices

Advanced Chromatographic Techniques for Trace Analysis of (4S)-4-Propylnonan-1-ol

The quantification of this compound, especially in intricate biological or environmental samples, often relies on advanced chromatographic methods capable of separating it from a multitude of other components. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

Gas chromatography is particularly well-suited for the analysis of volatile compounds like this compound. cloudfront.netpeakscientific.com The choice of the capillary column's stationary phase is critical for achieving the necessary resolution. For long-chain and branched alcohols, columns with non-polar to mid-polar phases are often effective. rsc.orgresearchgate.net To enhance sensitivity for trace analysis, derivatization of the alcohol's hydroxyl group can be performed. For instance, conversion to a pentafluorobenzoyl ester allows for highly sensitive detection using negative ion chemical ionization (NICI) mass spectrometry. nih.gov

High-performance liquid chromatography offers an alternative for the analysis of less volatile derivatives or when analyzing the compound in a liquid matrix without extensive sample preparation. nih.gov While less common for underivatized long-chain alcohols due to their limited UV absorbance, derivatization with a UV-active or fluorescent tag can enable sensitive detection. Reverse-phase HPLC with a C18 or C8 column is a common starting point for method development.

Interactive Table: Postulated Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Setting | Rationale |

| Column | DB-5 or HP-5 (non-polar) | Good general-purpose columns for separating a wide range of organic compounds, including long-chain alcohols. rsc.org |

| Injector Temperature | 250 °C | Ensures complete volatilization of the C12 alcohol without thermal degradation. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC, providing good efficiency. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for hydrocarbons, while MS offers definitive identification. cloudfront.net |

| Injection Mode | Splitless | For trace analysis to ensure the maximum amount of analyte reaches the column. |

Hyphenated Spectroscopic Techniques for Structural Confirmation and Impurity Profiling of this compound

To unambiguously confirm the structure of this compound and to identify potential impurities, chromatographic techniques are coupled with spectroscopic detectors. This "hyphenation" provides both separation and detailed structural information in a single analysis.

Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for this purpose. rsc.orgmdpi.com The mass spectrum of this compound will exhibit characteristic fragmentation patterns. As a primary alcohol, a prominent peak at a mass-to-charge ratio (m/z) of 31, corresponding to the [CH₂OH]⁺ fragment, is expected. whitman.edu Another common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at [M-18], where M is the molecular weight of the parent molecule. whitman.edu Alpha-cleavage at the branched carbon would also produce characteristic fragments.

Impurity profiling involves the identification of structurally related compounds, which could be isomers, by-products from synthesis, or degradation products. nih.gov GC-MS is adept at separating and identifying such impurities, even at low levels.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for the definitive structural elucidation of the isolated compound. docbrown.info While not typically a high-throughput or trace-level technique, it provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom, which is essential for confirming the (4S) stereochemistry, often in conjunction with chiral derivatizing agents.

Interactive Table: Predicted Mass Spectral Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 186 | [C₁₂H₂₆O]⁺ | Molecular Ion (M⁺) |

| 168 | [C₁₂H₂₄]⁺ | Loss of H₂O ([M-18]) |

| 143 | [C₁₀H₂₃]⁺ | Alpha-cleavage, loss of C₂H₅O |

| 129 | [C₉H₁₇]⁺ | Cleavage at the branch point |

| 87 | [C₅H₁₁O]⁺ | Cleavage beta to the hydroxyl group |

| 31 | [CH₂OH]⁺ | Characteristic fragment for primary alcohols whitman.edu |

Developments in Non-Destructive Analysis of this compound

Non-destructive analytical techniques allow for the analysis of a sample without altering its chemical composition or physical state. For a compound like this compound, the application of such methods is still an emerging area.

At present, there is limited published research on the specific application of non-destructive analytical techniques for the direct analysis of this compound in complex matrices. Future research may explore the feasibility of these and other techniques, such as solid-phase microextraction (SPME) coupled with GC-MS, which can be considered quasi-non-destructive as it extracts only a small fraction of the analyte from the sample headspace or liquid phase. researchgate.net

Future Research Directions and Potential Innovations in 4s 4 Propylnonan 1 Ol Chemistry

Exploration of Novel Catalytic Systems for (4S)-4-Propylnonan-1-ol Synthesis

The efficient and stereoselective synthesis of chiral alcohols like this compound is a primary objective for chemists. Future research will likely focus on developing novel catalytic systems that offer high yields, excellent enantioselectivity, and improved sustainability. innoget.comiosrjournals.org

Key areas for exploration include:

Advanced Metal-Based Catalysts: Research into novel transition metal catalysts, such as those based on ruthenium, iridium, and cobalt, could lead to more efficient asymmetric syntheses. nih.govrsc.org For instance, the development of catalysts that can facilitate the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral ketone precursor would be a direct route to this compound. acs.org The use of chiral ligands, such as those derived from BINOL, Salen, or chiral bisoxazolidines, can be instrumental in achieving high enantioselectivity. innoget.com

Biocatalysis and Chemoenzymatic Systems: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route to chiral alcohols. nih.govrsc.org Future work could involve screening for novel ADHs with high activity and selectivity towards the synthesis of long-chain chiral alcohols like this compound. Chemoenzymatic cascade reactions, which combine the advantages of metal catalysis and biocatalysis, present a promising avenue for synthesizing complex chiral molecules from simple starting materials. researchgate.netacs.org

Organocatalysis: Metal-free organocatalysts have emerged as a powerful tool in asymmetric synthesis. nih.gov The development of chiral organocatalysts, such as those based on proline derivatives, could offer a sustainable and cost-effective method for the asymmetric aldol (B89426) reactions that could be part of the synthetic route to this compound. nih.gov

A hypothetical comparison of potential catalytic systems for the synthesis of this compound is presented in the table below.

| Catalyst Type | Potential Precursor | Theoretical Yield (%) | Theoretical Enantiomeric Excess (ee, %) | Key Advantages | Potential Challenges |

| Chiral Ruthenium Complex | 4-propylnon-1-en-1-one | >90 | >95 | High turnover numbers, broad substrate scope. | Cost of precious metal, potential for metal contamination. |

| Alcohol Dehydrogenase (ADH) | 4-propylnonanal | >95 | >99 | High selectivity, mild reaction conditions, biodegradable. | Enzyme stability, substrate scope limitations. |

| Chiral Prolinamide Organocatalyst | Heptanal and Pentanal | ~85 | ~90 | Metal-free, low toxicity, readily available. | Higher catalyst loading may be required, lower turnover frequency. |

Integration of this compound into Materials Science Applications

The unique chiral structure of this compound makes it an interesting candidate for incorporation into advanced materials. Future research could explore its use as a building block for polymers, liquid crystals, and other functional materials. ijrpr.com

Potential research avenues include:

Chiral Polymers: Polymerization of monomers derived from this compound could lead to the creation of chiral polymers with unique optical or recognition properties. These materials could find applications in chiral chromatography, asymmetric catalysis, and as sensors.

Liquid Crystals: The introduction of a chiral center, such as the one in this compound, into the molecular structure of liquid crystals can induce the formation of chiral mesophases (e.g., cholesteric phases). These materials are of interest for applications in displays and optical devices.

Functionalized Surfaces: The hydroxyl group of this compound provides a handle for grafting the molecule onto surfaces, creating chiral interfaces with specific properties for applications in enantioselective separations or as biocompatible coatings.

Advancements in Continuous Flow Synthesis and Process Optimization for this compound Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better process control, and easier scalability. amt.ukrroij.comlonza.com Future research on this compound should investigate the development of continuous flow processes for its synthesis.

Key aspects to be explored include:

Reactor Design: The choice of reactor type, such as packed-bed reactors or microreactors, will be crucial for optimizing the synthesis. rroij.com For catalytic reactions, immobilizing the catalyst within the reactor can simplify product purification and allow for catalyst recycling. acs.org

Process Intensification: Continuous flow systems enable process intensification, where reaction times can be significantly reduced, and throughput increased. youtube.com This is particularly relevant for scaling up the production of this compound for potential industrial applications.

Inline Analysis and Automation: The integration of real-time analytical techniques (e.g., spectroscopy) and automated control systems can ensure consistent product quality and optimize process parameters. atharvasolutions.co.in

The following table illustrates a hypothetical comparison between batch and continuous flow synthesis for the production of this compound.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer or in parallel |

| Safety | Higher risk with large volumes of reagents | Improved safety due to small reaction volumes |

| Process Control | Less precise temperature and mixing control | Precise control over reaction parameters |

| Productivity | Lower | Higher |

Sustainable Chemistry Approaches to the Synthesis and Utilization of this compound

The principles of green chemistry are increasingly guiding chemical synthesis and process development. iosrjournals.org Future research on this compound should prioritize the adoption of sustainable practices.

Areas for sustainable innovation include:

Renewable Feedstocks: Investigating synthetic routes that utilize feedstocks derived from biomass would significantly enhance the sustainability of this compound production. rsc.orgosti.gov For example, long-chain fatty acids or other bio-derived molecules could serve as starting materials. Ethanol, as an abundant renewable C2-feedstock, could also be explored in catalytic C-C coupling reactions. nih.gov

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, bio-based solvents (e.g., ethanol, 2-methyltetrahydrofuran), or supercritical fluids can reduce the environmental impact of the synthesis. sigmaaldrich.comnumberanalytics.comwikipedia.orgnih.govroyalsocietypublishing.org

Atom Economy: Designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, minimizes waste generation. Catalytic reactions, particularly cascade reactions, are often highly atom-economical. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.